![molecular formula C18H14N2O2 B12446402 2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for various chemical studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine typically involves the condensation reaction between 2-methyl-3-nitroaniline and 1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve similar condensation reactions on a larger scale. Industrial synthesis would likely employ continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Reduction of the nitro group: 2-methyl-3-aminophenyl-1-naphthalen-1-ylmethanimine.
Reduction of the imine group: N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanamine.
Substitution reactions: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic or biological activities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- (E)-N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine
- (E)-N-(2-methyl-3-nitrophenyl)-1-benzylmethanimine
Comparison:
- Structural Differences: While the similar compounds listed above share the nitrophenyl group, they differ in the aromatic ring attached to the imine group. The presence of a naphthalene ring in (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine provides additional conjugation and potential for π-π interactions.
- Reactivity: The naphthalene ring can influence the compound’s reactivity, particularly in electrophilic substitution reactions, making it more reactive compared to its phenyl or benzyl counterparts.
- Applications: The unique structure of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine may offer distinct advantages in applications such as dye synthesis and coordination chemistry, where extended conjugation is beneficial.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H14N2O2/c1-13-17(10-5-11-18(13)20(21)22)19-12-15-8-4-7-14-6-2-3-9-16(14)15/h2-12H,1H3 |
InChI Key |
WKYWDBSILDBPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


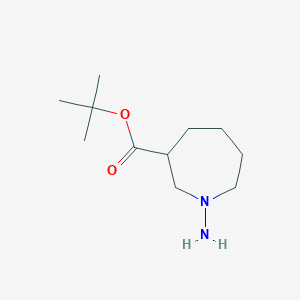
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
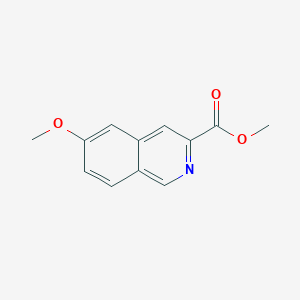

![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)
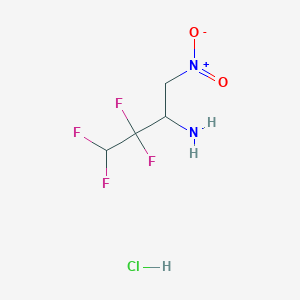

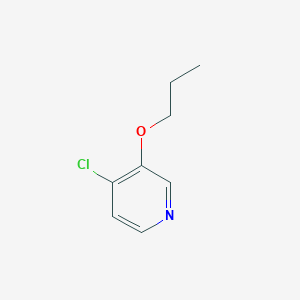
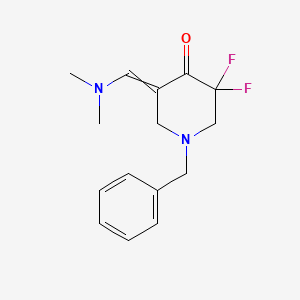
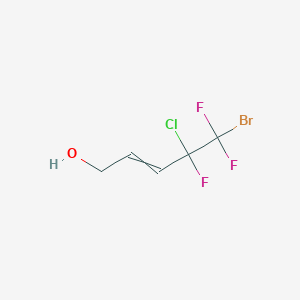
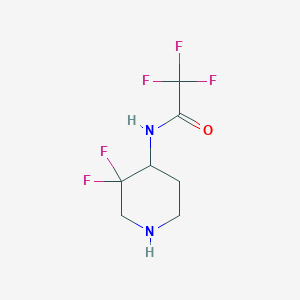
![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
